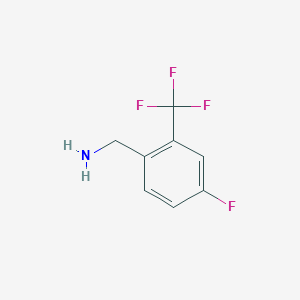

4-Fluoro-2-(trifluoromethyl)benzylamine

描述

Structure

2D Structure

属性

IUPAC Name |

[4-fluoro-2-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQGRYYLPWCHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370549 | |

| Record name | 1-[4-Fluoro-2-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202522-22-3 | |

| Record name | 1-[4-Fluoro-2-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202522-22-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 2 Trifluoromethyl Benzylamine and Its Derivatives

Established Synthetic Pathways to Fluoro(trifluoromethyl)benzylamines

Traditional methods for synthesizing benzylamines, including those with fluoro and trifluoromethyl substitutions, rely on robust and well-documented chemical reactions. These pathways are characterized by their reliability and scalability for producing the target compound and its analogues.

A primary and widely used method for the synthesis of 4-Fluoro-2-(trifluoromethyl)benzylamine is the reduction of the corresponding benzonitrile precursor, 4-Fluoro-2-(trifluoromethyl)benzonitrile. chemdad.com This transformation of a nitrile group (-CN) to an aminomethyl group (-CH₂NH₂) can be achieved using various reducing agents and reaction conditions.

Catalytic hydrogenation is a common approach, employing catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. google.comchemicalbook.com This method is often favored in industrial settings due to its efficiency and the relatively clean nature of the reaction. For instance, the hydrogenation of benzonitrile can be optimized to primarily yield the primary amine, benzylamine (B48309), by controlling reaction parameters like hydrogen pressure and temperature to manage the formation of byproducts like dibenzylamine. google.com

Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or nickel chloride in the presence of a hydride source are effective for this conversion on a laboratory scale. google.com The choice of reducing agent can influence the reaction's selectivity and functional group tolerance.

Table 1: Comparison of Reduction Methods for Benzonitrile Precursors

| Reducing System | Catalyst/Reagent | Typical Conditions | Selectivity/Yield |

|---|---|---|---|

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Hydrogen gas, pressure | High selectivity for primary amine can be achieved. google.com |

| Catalytic Hydrogenation | Raney Nickel | Hydrogen gas, 100°C, 15 MPa | High yield (e.g., 93% for benzylamine). chemicalbook.com |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Effective for small-scale synthesis. |

| Chemical Reduction | Nickel Chloride / NaBH₄ | Methanol | Used in the synthesis of related urea derivatives. google.com |

This table is generated based on data from various sources discussing benzylamine synthesis.

Another established pathway involves the use of halogenated precursors, specifically 4-Fluoro-2-(trifluoromethyl)benzyl chloride. This method typically proceeds via a nucleophilic substitution reaction where the chlorine atom is displaced by an amine equivalent.

The reaction of a benzyl (B1604629) chloride with ammonia is a direct route to the corresponding primary benzylamine. chemicalbook.com However, this reaction can sometimes lead to the formation of secondary and tertiary amines as byproducts due to the reactivity of the newly formed primary amine. To circumvent this, the Delepine reaction offers a more controlled alternative. This method involves reacting the benzyl chloride with hexamine (urotropine) to form a quaternary ammonium salt, which is then hydrolyzed, typically under acidic conditions, to yield the desired primary amine. google.com

Advanced Synthetic Strategies and Process Optimization

Beyond the traditional pathways, advanced synthetic strategies are employed to create more complex derivatives of this compound and to produce chiral analogues with high enantiomeric purity. These methods are crucial for applications where specific stereochemistry is required.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov Benzylamines are valuable components in many MCRs, enabling the rapid construction of complex molecular scaffolds.

Ugi Reaction : This four-component reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. It is a powerful tool for generating α-acylamino amides and is widely used in the synthesis of pharmaceutical compounds. nih.gov

Strecker Reaction : As one of the oldest MCRs, the Strecker synthesis produces α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. The resulting α-amino nitrile can then be hydrolyzed to afford α-amino acids. nih.gov

Carboamination Reactions : Copper-catalyzed three-component carboamination of styrenes with agents like potassium alkyltrifluoroborates and amines (or ureas) allows for the direct assembly of diverse benzylamine derivatives. nih.gov

These reactions highlight the versatility of benzylamines as building blocks for creating diverse and complex molecular architectures in a highly convergent and atom-economical fashion.

Many applications, particularly in pharmaceuticals, require enantiomerically pure forms of chiral benzylamine analogues. This can be achieved either by synthesizing the desired stereoisomer directly (asymmetric synthesis) or by separating a racemic mixture (chiral resolution).

Stereoselective Synthesis: Catalytic asymmetric synthesis provides direct access to enantioenriched chiral benzylamines. Several methods have been developed:

Asymmetric Hydroarylation: Nickel-hydride catalyzed asymmetric hydroarylation of N-acyl enamines is an effective method for producing a wide range of enantioenriched benzylamines under mild conditions. semanticscholar.org

Aza-Friedel–Crafts Reaction: Copper-catalyzed enantioselective aza-Friedel–Crafts reactions between phenols and N-sulfonyl aldimines can yield chiral secondary benzylamines with excellent enantioselectivities (up to 99% ee). nih.gov

Ni/Photoredox Dual Catalysis: An asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides using this dual catalytic system provides access to pharmaceutically relevant chiral N-benzylic heterocycles with good to excellent enantioselectivity. nih.gov

Chiral Resolution: This technique involves the separation of a racemic mixture of a chiral amine.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid (e.g., N-tosyl-(S)-phenylalanine or mandelic acid), to form a pair of diastereomeric salts. researchgate.net These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The choice of solvent can be critical and can even switch which enantiomer crystallizes. researchgate.net

Enzymatic Resolution: Lipase enzymes can be used to selectively acylate one enantiomer of a chiral amine in the presence of an alkyl ester, producing an amide. google.com The unreacted amine enantiomer can then be separated from the newly formed amide.

A significant drawback of resolution is that a maximum of 50% of the starting material is converted to the desired enantiomer. To improve efficiency, the unwanted enantiomer can often be racemized and recycled back into the resolution process. rsc.org

Maximizing the yield and purity of the final product is a critical aspect of preparative chemistry. This requires a deep understanding of reaction kinetics and the careful optimization of various reaction parameters. azom.com

Key factors that are typically optimized include:

Temperature: Reaction rates are highly sensitive to temperature. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of degradation products or byproducts.

Concentration: The concentration of reactants can significantly affect the reaction rate and, in some cases, the product distribution. researchgate.net

Catalyst: The choice and loading of the catalyst are crucial, especially in catalytic hydrogenations and cross-coupling reactions. The catalyst's activity and selectivity determine the efficiency of the transformation.

Solvent: The solvent can influence the solubility of reactants, the reaction rate, and the position of chemical equilibria.

Reaction Time: Monitoring the reaction progress allows for quenching it at the point of maximum product formation, preventing subsequent degradation or side reactions. researchgate.net

For example, in the synthesis of benzylamines via the hydrogenation of benzonitriles, adjusting the pressure and the flow ratio of hydrogen to benzonitrile can shift the equilibrium between the formation of the primary amine and the secondary amine, thereby optimizing the yield of the desired product. google.com A thorough understanding and fine-tuning of these parameters are essential for developing efficient, cost-effective, and scalable synthetic processes. azom.com

Utilization of this compound as a Synthetic Building Block

The presence of the primary amine functionality, coupled with the electron-withdrawing nature of the fluoro and trifluoromethyl substituents, makes this compound a versatile reagent for a variety of chemical transformations. It readily participates in reactions typical of primary amines, allowing for its incorporation into a wide range of molecular scaffolds.

Incorporation into Heterocyclic Systems

The nucleophilic nature of the amino group in this compound makes it an excellent starting material for the construction of various nitrogen-containing heterocycles. These heterocyclic motifs are prevalent in pharmaceuticals and agrochemicals due to their ability to interact with biological targets.

One notable application is in the synthesis of substituted pyridazinones. Pyridazinone cores are known to exhibit a range of biological activities. The synthesis often involves the reaction of a β-ketoester with a hydrazine derivative. While direct reaction schemes involving this compound in pyridazinone synthesis are not extensively detailed in readily available literature, the general synthetic strategy for pyridazinones involves the cyclization of a dicarbonyl compound with a hydrazine. It is plausible that derivatives of this compound, such as the corresponding hydrazine, could be employed in similar synthetic strategies to afford novel pyridazinone structures.

Another significant area is the preparation of heterocycle-substituted amide derivatives which have been investigated as Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. These inhibitors are of interest for their potential in treating hypercholesterolemia and atherosclerosis. The synthesis of these derivatives typically involves the coupling of this compound with a heterocyclic carboxylic acid.

| Heterocyclic System | Synthetic Approach | Precursors involving this compound | Potential Application |

| Pyridazinones | Cyclocondensation | Hydrazine derivative of this compound | Biologically active compounds |

| Substituted Amides | Amide coupling | This compound | ACAT inhibitors orgsyn.orgchemdad.com |

Role in the Construction of Functionalized Organic Molecules

Beyond the synthesis of heterocyclic systems, this compound serves as a key intermediate in the construction of various functionalized organic molecules. Its primary amine group provides a reactive handle for the introduction of diverse functionalities.

A common transformation is the formation of amides through reaction with carboxylic acids or their derivatives. The resulting N-(4-fluoro-2-(trifluoromethyl)benzyl)amides are important motifs in many biologically active compounds. The synthesis is typically straightforward, involving the reaction of the benzylamine with an acyl chloride or carboxylic acid in the presence of a coupling agent.

The Ugi four-component reaction (U-4CR) represents a powerful tool for the rapid generation of molecular diversity, and primary amines are a key component in this reaction. The Ugi reaction involves the one-pot condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This compound can be effectively employed as the amine component in the Ugi reaction to generate a library of complex peptidomimetics bearing the fluorinated benzyl moiety. This approach is highly valuable in drug discovery for creating large numbers of diverse compounds for screening.

| Functionalized Molecule | Synthetic Approach | Key Reagents | Significance |

| N-(4-fluoro-2-(trifluoromethyl)benzyl)amides | Amide coupling | Carboxylic acids, Acyl chlorides | Prevalent in bioactive molecules researchgate.netacs.orgescholarship.orgresearchgate.net |

| α-Acylamino amides | Ugi four-component reaction | Aldehyde, Carboxylic acid, Isocyanide | Rapid generation of molecular diversity for drug discovery nih.govbeilstein-journals.orgnih.govbeilstein-journals.orgfrontiersin.org |

Chemical Reactivity and Transformation Mechanisms of 4 Fluoro 2 Trifluoromethyl Benzylamine

Reactivity Profile of the Primary Amine Moiety

The primary amine group (-CH₂NH₂) of 4-fluoro-2-(trifluoromethyl)benzylamine is a key functional group that dictates a significant portion of its chemical behavior. This nucleophilic nitrogen atom readily participates in a variety of chemical transformations, including N-alkylation and condensation reactions, which are fundamental for the synthesis of more complex molecular architectures.

The primary amine of this compound can be readily alkylated to form secondary and tertiary amines. These reactions typically involve the nucleophilic attack of the amine on an alkyl halide or another suitable electrophile. The control of the degree of alkylation (mono- vs. di-alkylation) is a crucial aspect of these transformations.

Selective mono-N-alkylation to yield secondary amines can be achieved under carefully controlled conditions, for instance, by using a specific molar ratio of the amine to the alkylating agent and employing suitable bases and solvents. One effective method involves the use of cesium bases, such as cesium carbonate (Cs₂CO₃), in anhydrous polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). usf.edu This approach often provides high selectivity for the formation of secondary amines, minimizing the overalkylation to tertiary amines. usf.edu The reaction proceeds via the deprotonation of the primary amine, increasing its nucleophilicity towards the alkyl halide.

The synthesis of tertiary amines can be accomplished by further alkylation of the secondary amine or by direct alkylation of the primary amine with an excess of the alkylating agent. The use of a stronger base, such as Hünig's base (N,N-diisopropylethylamine), in a solvent like acetonitrile (B52724) can facilitate the exhaustive alkylation of secondary amines to tertiary amines. researchgate.net

Table 1: N-Alkylation Reactions of this compound

| Product Type | Reactant | Reagents and Conditions | General Reaction |

| Secondary Amine | Alkyl Halide (R-X) | Cs₂CO₃, Anhydrous DMF, 23°C | 4-F-2-(CF₃)C₆H₃CH₂NH₂ + R-X → 4-F-2-(CF₃)C₆H₃CH₂NHR |

| Tertiary Amine | Alkyl Halide (R'-X) | Hünig's base, Acetonitrile, RT | 4-F-2-(CF₃)C₆H₃CH₂NHR + R'-X → 4-F-2-(CF₃)C₆H₃CH₂NRR' |

This table presents generalized reaction conditions based on established methods for N-alkylation of primary and secondary amines.

The primary amine of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of imines from fluorinated benzaldehydes and various amines has been shown to proceed efficiently, often under mild conditions. nih.gov The synthesis of imines from benzylamines can also be achieved through oxidation, for example, using hydrogen peroxide in the presence of a vanadium catalyst. rsc.org

Amides can be synthesized from this compound through several routes. One common method is the acylation of the amine with an acyl chloride or an acid anhydride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen halide byproduct. Another approach involves the coupling of the amine with a carboxylic acid using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. researchgate.net Furthermore, amides can be formed through the oxidation of the initially formed imine.

Table 2: Condensation Reactions of this compound

| Product Type | Reactant | Reagents and Conditions | General Reaction |

| Imine | Aldehyde (RCHO) | Acid catalyst (e.g., p-TsOH), Toluene, Reflux | 4-F-2-(CF₃)C₆H₃CH₂NH₂ + RCHO → 4-F-2-(CF₃)C₆H₃CH₂N=CHR + H₂O |

| Amide | Acyl Chloride (RCOCl) | Triethylamine, CH₂Cl₂, RT | 4-F-2-(CF₃)C₆H₃CH₂NH₂ + RCOCl → 4-F-2-(CF₃)C₆H₃CH₂NHCOR + HCl |

| Amide | Carboxylic Acid (RCOOH) | DCC or EDC, CH₂Cl₂, RT | 4-F-2-(CF₃)C₆H₃CH₂NH₂ + RCOOH → 4-F-2-(CF₃)C₆H₃CH₂NHCOR + Dicyclohexylurea |

This table illustrates common synthetic routes for imine and amide formation from a primary amine.

Influence of Fluorinated Substituents on Aromatic Ring Reactivity

The presence of both a fluorine atom and a trifluoromethyl group on the benzene (B151609) ring of this compound significantly influences its reactivity in aromatic substitution reactions. These electron-withdrawing groups deactivate the ring towards electrophilic attack but activate it for nucleophilic substitution.

Both the fluorine atom and the trifluoromethyl group are deactivating for electrophilic aromatic substitution (EAS), making the aromatic ring less reactive than benzene. vaia.comyoutube.comorganicchemistrytutor.com This deactivation is due to the strong inductive electron-withdrawing effect of these substituents.

However, their directing effects differ. The fluorine atom, like other halogens, is an ortho, para-director. organicchemistrytutor.com This is because the lone pairs on the fluorine can be donated to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during attack at the ortho and para positions. The trifluoromethyl group is a strong deactivating group and a meta-director. vaia.comyoutube.com This is due to its powerful electron-withdrawing inductive effect and the lack of any significant resonance donation.

In this compound, the directing effects of these two groups are in opposition. The fluorine at C-4 directs incoming electrophiles to the C-3 and C-5 positions (both ortho to the fluorine). The trifluoromethyl group at C-2 directs to the C-5 position (meta to the CF₃ group). Therefore, electrophilic substitution is most likely to occur at the C-5 position, which is activated by the ortho fluorine and directed by the meta trifluoromethyl group. The C-3 position is also a potential site of substitution, being ortho to the fluorine, but it is also ortho to the deactivating trifluoromethyl group, which may hinder substitution at this position.

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SₙAr). This is due to the presence of the strong electron-withdrawing trifluoromethyl group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgyoutube.com

In this context, the fluorine atom can act as a good leaving group. The SₙAr mechanism typically proceeds in two steps:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized onto the ortho and para positions relative to the site of attack, and is further stabilized by the electron-withdrawing trifluoromethyl group. libretexts.org

Elimination of the leaving group: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion.

The rate of SₙAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and polar aprotic solvents are generally favored. The presence of the trifluoromethyl group ortho to the fluorine atom significantly enhances the rate of nucleophilic substitution at the C-4 position.

Catalytic Applications of this compound as a Ligand Precursor

This compound serves as a valuable building block for the synthesis of ligands for transition metal catalysis. The primary amine functionality can be readily transformed into various coordinating groups, such as imines (through condensation with aldehydes or ketones) or amides. These resulting compounds, often Schiff bases or N-acyl derivatives, can act as ligands for a variety of metal ions. nih.govresearchgate.net

The fluorinated substituents on the aromatic ring can impart unique properties to the resulting metal complexes. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can influence the electronic properties of the metal center, thereby modulating its catalytic activity and selectivity. nih.gov For instance, ligands with electron-withdrawing groups can make the metal center more electrophilic, which can be beneficial in certain catalytic cycles. Moreover, the presence of fluorine can enhance the stability and lipophilicity of the catalyst, which can be advantageous for reactions in non-polar media or for facilitating catalyst recovery. nih.gov

Schiff base complexes, formed from the condensation of amines like this compound with salicylaldehydes or other suitable carbonyl compounds, are a well-known class of ligands in coordination chemistry. These ligands can coordinate with transition metals such as copper, nickel, cobalt, and zinc to form stable complexes that have shown catalytic activity in various organic transformations, including oxidation and reduction reactions. nih.govresearchgate.net

Design and Synthesis of Novel Catalyst Systems

There is no available information on the design and synthesis of catalyst systems where this compound is utilized as a key component. This includes a lack of reported synthetic routes to create such catalysts, reaction schemes, or characterization data of any resulting catalytic compounds.

Investigation of Ligand-Metal Coordination and Catalytic Performance

Similarly, there are no studies found that investigate the coordination chemistry of this compound with various metal centers. Research detailing the nature of the ligand-metal bond, the structural characteristics of any potential complexes, or the performance of such complexes in catalytic transformations has not been published. As a result, no data tables on catalytic activity, yields, or selectivity can be provided.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a compound with fluorine substituents like 4-Fluoro-2-(trifluoromethyl)benzylamine, ¹H, ¹³C, and ¹⁹F NMR are all crucial.

While specific, detailed spectral data for this compound is not widely published in publicly accessible literature, the expected spectral features can be inferred from the analysis of its structural analogs. For instance, the analysis of related compounds such as 2-fluoro-5-(trifluoromethyl)benzylamine (B182332) and various fluorinated benzylamine (B48309) derivatives provides a strong basis for predicting the spectral characteristics. mdpi.comuni.lu

¹H and ¹³C NMR Spectral Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, and the amine (NH₂) protons. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts and coupling constants of these aromatic protons are highly informative for confirming the substitution pattern on the benzene (B151609) ring. The benzylic protons would likely appear as a singlet or a multiplet depending on the coupling with the amine protons and any long-range couplings. The amine protons often present as a broad singlet, and their chemical shift can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group (CF₃) and the carbon bonded to the fluorine atom would exhibit characteristic splitting patterns (quartet and doublet, respectively) due to coupling with the fluorine nuclei. These C-F coupling constants are valuable for assigning the fluorinated carbon signals. The chemical shifts of the aromatic carbons provide further confirmation of the substituent effects on the electronic environment of the ring.

¹⁹F NMR for Fluorine-Containing Moieties

¹⁹F NMR spectroscopy is particularly vital for characterizing fluorinated compounds. rsc.org This technique would show two distinct signals for this compound: one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts of these signals are indicative of their electronic environment. Furthermore, coupling between the aromatic fluorine and the trifluoromethyl group, if observable, would provide through-space or through-bond connectivity information.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and confirm the bonding network, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, for example, mapping the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound (C₈H₇F₄N), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The analysis of related compounds like 2-trifluoromethyl-6-mercurianiline nucleotide derivatives by HRMS has proven effective in confirming their composition. acs.org

The fragmentation pattern in a mass spectrum offers clues to the molecule's structure. For benzylamines, a characteristic fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), which would result in a stable benzylic cation. libretexts.org The loss of the trifluoromethyl group or a fluorine atom would also be expected fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. Analysis of the IR spectrum of the related compound 4-Fluoro-2-(trifluoromethyl)benzamide shows strong absorptions corresponding to its functional groups, providing a reference for what to expect for the benzylamine analog. nist.gov

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (NH₂) group would typically show two bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-F Stretching: Strong absorption bands corresponding to the C-F bonds of the trifluoromethyl group and the aromatic C-F bond would be present in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

X-ray Crystallography in Solid-State Structure Determination

While a specific crystal structure of this compound is not publicly available, the analysis of related fluorinated organic compounds allows for a detailed prediction of its solid-state behavior. The crystal packing is expected to be governed by a combination of hydrogen bonds, halogen bonds, and other weak intermolecular interactions.

The primary amine group is a potent hydrogen bond donor and is expected to form N-H···N or N-H···F hydrogen bonds, which are significant in directing the supramolecular assembly. oakwoodchemical.com The fluorine atom and the trifluoromethyl group can act as weak hydrogen bond acceptors. Research on trifluoromethylated benzanilides has highlighted the importance of C–H···F interactions in the stability of the crystal lattice. researchgate.net

A summary of potential intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | N-H (amine) | N (amine), F (fluoro, trifluoromethyl) |

| Halogen Bonding | C-F | Nucleophiles |

| π-π Stacking | Benzene Ring | Benzene Ring |

| van der Waals Forces | All atoms | All atoms |

The conformation of the this compound scaffold can be understood by examining the crystal structure of a closely related derivative, (E)-2-(4-fluoro-2-(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one. researchgate.netresearchgate.net In this structure, the 4-fluoro-2-(trifluoromethyl)phenyl group is well-defined, providing valuable information on the preferred geometry of this fragment in the solid state.

The benzene ring is essentially planar, with the substituents causing minor deviations of the ring atoms from the mean plane. The trifluoromethyl group and the fluorine atom are positioned ortho and para to the benzylidene carbon, respectively. A key conformational feature is the dihedral angle between the plane of the benzene ring and the exocyclic C=C double bond, which in this derivative is 29.37(3)°. researchgate.net This non-coplanarity is a result of steric hindrance between the ortho-trifluoromethyl group and the rest of the molecule.

The C-F bond length of the fluoro substituent and the C-F bond lengths within the trifluoromethyl group are within the expected ranges for such fluorinated organic compounds. The internal geometry of the trifluoromethyl group is approximately tetrahedral. The table below summarizes key geometric parameters of the 4-fluoro-2-(trifluoromethyl)phenyl moiety derived from the aforementioned crystal structure.

| Parameter | Value |

| Dihedral Angle (Phenyl Ring vs. C=C) | 29.37(3)° |

| C-C (aromatic) Bond Lengths | ~1.38-1.40 Å |

| C-F (fluoro) Bond Length | ~1.35 Å |

| C-CF3 Bond Length | ~1.50 Å |

| C-F (trifluoromethyl) Bond Lengths | ~1.33-1.34 Å |

This data indicates that the substitution pattern on the benzene ring induces a twisted conformation in the benzylidene fragment to alleviate steric strain. A similar, though not identical, conformational behavior would be expected for the benzylamine itself, where the aminomethyl group would also experience steric interactions with the ortho-trifluoromethyl group, influencing the torsion angles around the C(aryl)-C(benzyl) bond. Studies on related 2-substituted benzaldehydes and acetophenones also show a preference for specific conformers to minimize steric clash.

Computational and Theoretical Investigations of 4 Fluoro 2 Trifluoromethyl Benzylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the molecular and electronic structure of 4-fluoro-2-(trifluoromethyl)benzylamine.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. strath.ac.ukaun.edu.eg By solving the Kohn-Sham equations, DFT can be employed to determine the optimized geometry of this compound, predicting bond lengths, bond angles, and dihedral angles.

The presence of the fluorine atom and the trifluoromethyl group on the benzene (B151609) ring is expected to significantly influence the molecule's geometry and electronic properties. The strong electronegativity of these substituents will induce a redistribution of electron density within the aromatic ring and on the benzylic carbon and amine group.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Description |

| C-F Bond Length | ~1.35 Å | The carbon-fluorine bond on the aromatic ring. |

| C-CF3 Bond Length | ~1.51 Å | The bond between the aromatic ring and the trifluoromethyl group. |

| C-C (aromatic) | ~1.39 - 1.41 Å | The carbon-carbon bonds within the benzene ring. |

| C-N Bond Length | ~1.47 Å | The bond between the benzylic carbon and the nitrogen atom. |

| C-H (benzyl) | ~1.10 Å | The carbon-hydrogen bonds of the methylene (B1212753) group. |

| N-H Bond Length | ~1.01 Å | The nitrogen-hydrogen bonds of the amine group. |

| C-C-N Bond Angle | ~112° | The angle around the benzylic carbon. |

| Dihedral Angle | Variable | The rotational angle of the aminomethyl group relative to the plane of the benzene ring. |

Note: The values in this table are illustrative and based on DFT calculations of similar substituted benzylamine (B48309) and fluorinated aromatic compounds. Actual values for this compound would require specific calculations.

Electronic properties such as the dipole moment, polarizability, and the distribution of electron density can also be computed. The molecular electrostatic potential (MEP) map, for instance, would visually represent the electron-rich and electron-poor regions of the molecule. It is anticipated that the fluorine and trifluoromethyl groups will create regions of negative electrostatic potential, while the amine group's hydrogen atoms will exhibit positive potential, highlighting their potential roles in intermolecular interactions.

DFT calculations are also powerful in predicting the chemical reactivity of a molecule. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—one can infer the sites susceptible to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. conicet.gov.ar

For this compound, the lone pair of electrons on the nitrogen atom of the amine group is expected to be a primary site for electrophilic attack. The aromatic ring, influenced by the electron-withdrawing fluorine and trifluoromethyl groups, will have its reactivity towards electrophilic substitution modulated. These calculations can help in predicting the outcomes of various chemical reactions and in understanding reaction mechanisms at a molecular level. acs.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about a single molecule, molecular modeling and dynamics simulations allow for the exploration of the conformational landscape and the behavior of the molecule in a condensed phase.

The this compound molecule possesses conformational flexibility, primarily around the C(aromatic)-C(benzyl) and C(benzyl)-N bonds. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformer. This process generates a potential energy surface, from which the most stable (lowest energy) conformations can be identified. Such studies are crucial for understanding how the molecule might present itself when interacting with other molecules, such as a biological receptor.

The fluorine and trifluoromethyl substituents are known to participate in non-covalent interactions that can influence the packing of molecules in the solid state and their behavior in solution. strath.ac.uk Molecular dynamics simulations can be used to study the intermolecular forces between molecules of this compound. These simulations can reveal the propensity for the formation of hydrogen bonds involving the amine group and potential C-F···H interactions. nih.gov The trifluoromethyl group can also engage in dipole-dipole and other non-covalent interactions, which could lead to specific self-assembly motifs. Understanding these interactions is critical for crystal engineering and the design of materials with desired properties.

In Silico Approaches in Ligand Design and Target Interaction Prediction

The structural and electronic features of this compound make it an interesting scaffold for in silico drug design. Computational techniques can be employed to predict how this molecule might interact with biological targets and to guide the design of more potent and selective derivatives.

The benzylamine scaffold is a common motif in many biologically active compounds. nih.govmdpi.com The specific substitution pattern of a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position provides a unique combination of steric and electronic properties that can be exploited in ligand design. In silico methods such as molecular docking can be used to place the molecule into the binding site of a target protein and to estimate the binding affinity. nih.govnih.gov These predictions can help in identifying potential biological targets for this compound.

Furthermore, the principles of scaffold hopping and bioisosteric replacement can be applied to design novel analogs with improved pharmacological profiles. mdpi.comresearchgate.net By computationally exploring different substituents on the aromatic ring or modifications to the benzylamine core, it is possible to generate a virtual library of compounds for further in silico screening and eventual synthesis. mdpi.com The prediction of drug-target interactions is a rapidly evolving field, with advanced algorithms leveraging large datasets to forecast potential biological activities. biorxiv.orgnih.govnih.gov

Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like this compound) into the binding site of a biological macromolecule, typically a protein.

Currently, there are no specific studies available that detail the docking of this compound into the active site of any particular biological macromolecule. Such a study would typically report on the binding energy, the key amino acid residues involved in the interaction, and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). This information is vital for understanding the potential biological activity of the compound.

While research exists on the docking of structurally related benzylamine derivatives, direct data for this compound is not present in the reviewed literature.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are then used as 3D queries to search large compound libraries in a process known as virtual screening, to identify new potential drug candidates.

There is no published research detailing the development of a pharmacophore model based on the chemical scaffold of this compound. The creation of such a model would require a set of active compounds with a common biological target, from which the key chemical features responsible for their activity could be elucidated. Subsequently, this model could be employed in virtual screening campaigns to discover novel molecules with similar therapeutic potential.

Applications of 4 Fluoro 2 Trifluoromethyl Benzylamine in Diverse Research Fields

Contributions to Agrochemical Research and Development

The same properties that make fluorinated compounds valuable in medicine also make them highly effective in agriculture. Approximately 25% of agrochemicals licensed worldwide contain fluorine, most commonly as aromatic fluorine or aromatic trifluoromethyl groups. researchgate.net

The introduction of fluorine and CF3 groups into a molecule can increase its stability, leading to more persistent action in the field. researchgate.net These groups can also enhance the efficacy of herbicides and pesticides. chemimpex.com Isomers like 2-fluoro-5-(trifluoromethyl)benzylamine (B182332) and 4-(Trifluoromethyl)benzylamine hydrochloride are noted for their use as intermediates in the formulation of more effective crop protection agents. chemimpex.comchemimpex.com The unique properties of these fluorinated benzylamines allow for the design of agrochemicals with improved stability and absorption, contributing to the development of innovative solutions for sustainable agriculture. researchgate.netchemimpex.com

Synthesis of Herbicidal Agents and Pesticides

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in the development of modern agrochemicals to enhance their biological activity. justia.comoakwoodchemical.com Compounds with trifluoromethylphenyl moieties are common in various patented herbicidal and insecticidal structures. oakwoodchemical.comgoogle.com However, specific patents or peer-reviewed articles detailing the use of 4-Fluoro-2-(trifluoromethyl)benzylamine as a direct precursor in the synthesis of commercial or late-stage developmental herbicides and pesticides could not be identified. Its structural similarity to components of known active ingredients suggests potential as a building block, but concrete examples of its reaction to form specific herbicidal agents are not present in the reviewed literature.

Improvement of Efficacy and Selectivity of Agrochemical Compounds

The electronic properties imparted by the fluorine atom and the trifluoromethyl group on the benzylamine (B48309) structure are known to influence factors like lipophilicity and metabolic stability, which are critical for the efficacy and selectivity of agrochemicals. The substitution pattern on this compound could theoretically offer advantages in tuning these properties for targeted pest control while minimizing off-target effects. However, specific studies or comparative data illustrating how this particular isomer improves efficacy or selectivity over other related fluorinated benzylamines have not been publicly reported.

Development of Advanced Materials

Fluorinated polymers are highly valued for their exceptional resistance to heat, chemicals, and weathering. epo.org These properties make them suitable for high-performance applications in various industries.

Building Blocks for Polymers with Tailored Thermal and Chemical Resistance

Benzylamines can be used as monomers or modifying agents in the synthesis of various polymers. The presence of both a fluorine atom and a trifluoromethyl group in this compound suggests its potential as a building block for creating fluoropolymers with enhanced thermal stability and chemical inertness. Research into fluorinated polymers often involves the polymerization of monomers containing similar functional groups. epo.orgnih.gov However, specific research demonstrating the polymerization of this compound or its incorporation into a polymer backbone to tailor these properties is not available in the public domain.

Utilization in Coatings and Specialty Materials Research

The unique surface properties, such as low surface energy and hydrophobicity, conferred by fluorinated compounds make them ideal for developing specialized coatings and materials. While the general class of fluorinated compounds is explored for these applications, there is no specific literature detailing the use of this compound in the formulation or research of coatings or other specialty materials.

Fluorescent Probe Design for Sensing Applications

The design of fluorescent probes for detecting specific analytes is a dynamic area of research, often leveraging the unique electronic and photophysical properties of fluorophores. nih.govmdpi.comresearchgate.net

Exploiting Electronic Properties for Signal Transduction

The strong electron-withdrawing nature of the trifluoromethyl group and the electronic influence of the fluorine atom on the aromatic ring of this compound could potentially be exploited in the design of fluorescent sensors. These properties can influence the energy levels of molecular orbitals, which is a key principle in designing probes that signal the presence of an analyte through changes in fluorescence (e.g., "turn-on" or "turn-off" sensing). nih.govnih.gov Despite this theoretical potential, a review of the literature did not uncover any studies where this compound was specifically used as a component in a fluorescent probe or sensor, nor any discussion of its specific electronic properties being harnessed for signal transduction.

Applications in Analytical Chemistry as a Reagent

Research into the applications of this compound as a reagent in analytical chemistry is not extensively documented in publicly available scientific literature. While the structural characteristics of the compound, such as the presence of a primary amine and fluorine atoms, suggest potential utility as a derivatization agent or a standard in certain analytical methods, specific examples of its use in detection and quantification have not been detailed in reviewed studies. The following subsection addresses the theoretical potential and the current lack of published applications in this specific area.

Use in Detection and Quantification Methodologies

As of the current body of scientific literature, there are no specific, detailed research findings on the use of this compound as a reagent for detection and quantification methodologies in analytical chemistry. The compound is commercially available and is primarily utilized as a building block in synthetic organic chemistry.

The potential for a compound like this compound to be used as a derivatization reagent stems from its reactive primary amine group. This group can react with various functional groups (e.g., carboxylic acids, aldehydes, ketones) to form stable derivatives. Such derivatization is often employed in chromatography (e.g., HPLC, GC) to:

Enhance detector response: Introducing fluorinated groups can improve detection sensitivity, especially in electron capture detection (ECD) for gas chromatography or as a tag for mass spectrometry.

Improve chromatographic separation: Modifying the polarity and volatility of an analyte can lead to better peak shape and resolution.

Enable chiral separations: Reaction with a chiral analyte can form diastereomers that can be separated on a non-chiral stationary phase.

However, without specific studies employing this compound for these purposes, any discussion of its application remains speculative. Researchers seeking to develop new analytical methods could theoretically investigate this compound for such roles, but at present, there are no established protocols or published data to report.

Table of Potential, Undocumented Applications in Analytical Chemistry

| Potential Application | Analyte Functional Group | Potential Analytical Technique | Theoretical Advantage |

| Derivatization Agent | Carboxylic Acids | HPLC-UV, LC-MS | Improved ionization efficiency and chromatographic retention. |

| Derivatization Agent | Aldehydes/Ketones | GC-MS, GC-ECD | Formation of stable imines, enhanced detection. |

| Chiral Derivatizing Agent | Enantiomeric compounds | Chiral HPLC, GC | Formation of diastereomers for enantioselective quantification. |

It is crucial to reiterate that the applications listed in the table above are theoretical and are not supported by published research specific to this compound.

Structure Activity Relationship Sar Studies of 4 Fluoro 2 Trifluoromethyl Benzylamine Analogues

Systematic Investigation of Substituent Effects on Biological Activity

The introduction of substituents to the aromatic ring and the amine group of benzylamine (B48309) analogues can dramatically alter their biological profiles. The electronic properties, size, and position of these groups are key determinants of a molecule's activity.

The placement of the fluorine and trifluoromethyl (CF3) groups on the benzyl (B1604629) ring is a critical factor in determining the biological activity of these compounds. The concept of positional isomerism, where atoms are arranged differently on a structural backbone, can lead to vastly different pharmacological outcomes, a phenomenon known as an activity cliff. nih.gov

Research on related fluorinated and trifluoromethylated aromatic compounds provides significant insights. For instance, in a study on 6-arylaminoflavones, moving a trifluoromethyl group from the para-position (4-position) to the ortho-position (2-position) nearly eliminated its toxic effect on tumor cells. mdpi.com Conversely, shifting a fluoro group from the 4-position to the 2-position on the same scaffold inverted this effect. mdpi.com This highlights that the biological impact of a substituent is not intrinsic to the group itself but is highly dependent on its position within the molecular framework.

The trifluoromethyl group is often used in medicinal chemistry to improve metabolic stability and binding affinity. nih.govnih.gov Statistical analysis of large compound datasets has shown that while replacing a methyl group with a trifluoromethyl group does not improve bioactivity on average, in specific cases (about 9.19% of the time), it can increase biological activity by at least an order of magnitude. nih.gov The effectiveness of a CF3 group is often related to its interaction with specific amino acid residues in a protein's binding pocket, with a preference for residues like Phenylalanine, Histidine, and Arginine. nih.gov

The location of the fluorine atom can also dramatically influence a molecule's potency. Analysis of fluorinated compounds has shown that moving a fluorine atom can result in changes in potency of up to 1300-fold. nih.gov This is often due to changes in the electrostatic potential of the molecule, which can affect key interactions like hydrogen bonds with target proteins. nih.gov For example, in one case, a fluorine atom in the 2-position was suggested to be crucial for maintaining a hydrogen bond with a tyrosine residue, and moving it to the 3- or 5-position was detrimental to the compound's potency. nih.gov

Table 1: Impact of Substituent Position on Biological Activity in Related Compound Series

| Compound Series | Original Substituent Position | New Substituent Position | Observed Change in Biological Activity | Reference |

| 6-Arylaminoflavones | 4-Trifluoromethyl | 2-Trifluoromethyl | Abolished toxic effect on tumor cells | mdpi.com |

| 6-Arylaminoflavones | 4-Fluoro | 2-Fluoro | Inverted the toxic effect observed with the CF3 shift | mdpi.com |

| Aminergic GPCR Ligands | Various | Altered Fluorine Position | Potential for >50-fold change in affinity (Activity Cliff) | nih.gov |

This table is illustrative, based on findings from related compound classes to infer potential effects in the 4-Fluoro-2-(trifluoromethyl)benzylamine series.

Modification of the primary amine group in benzylamine derivatives is a common strategy to modulate their interaction with biological targets and improve pharmacokinetic properties. The substituents on the nitrogen atom can influence the compound's basicity, hydrogen bonding capacity, and steric profile, all of which are critical for molecular recognition.

In studies of related structures, the nature of the amine substituent has been shown to be pivotal. For instance, in a series of xanthone (B1684191) derivatives, the presence of halogenated benzyl groups attached to an amine substituent was found to be important for their antioxidant and anti-inflammatory activities. nih.gov This suggests that extending the structure from the primary amine of this compound with, for example, substituted benzyl groups could lead to new biological activities.

Furthermore, research on TRPV1 antagonists based on a 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide scaffold, which includes a substituted benzyl C-region, demonstrated that modifications in this part of the molecule significantly impacted antagonism. nih.gov While these are not direct amine substitutions, they highlight the sensitivity of the biological activity to changes in the broader chemical space around the core structure.

In another example, involving inhibitors of human equilibrative nucleoside transporters (ENTs), modifications to a piperazine (B1678402) ring, which is a type of secondary amine, were critical. The presence of a halogen substitute on a fluorophenyl moiety attached to the piperazine was essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

Table 2: Effect of Amine/Amine-related Substituents on Biological Activity in Analogous Series

| Compound Series | Amine/Related Moiety | Substituent | Effect on Activity | Reference |

| Xanthones | Butoxy amine | Halogenated benzyl groups | Important for antioxidant and anti-inflammatory activity | nih.gov |

| ENT Inhibitors | Piperazine | Halogen on fluorophenyl group | Essential for inhibitory effects on ENT1 and ENT2 | frontiersin.orgpolyu.edu.hk |

| Benzamides | Pyrrolidine | Allyl group vs. Ethyl group | ~10-fold increase in affinity for D2 receptors | nih.gov |

This table provides examples from analogous compound series to illustrate the principle of how amine substituents can influence biological activity.

Stereochemical Considerations in Bioactive Derivative Design

Stereochemistry plays a vital role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms can lead to significant differences in activity between enantiomers, the non-superimposable mirror images of a chiral molecule.

In the context of benzylamine derivatives, introducing a chiral center can lead to stereoisomers with distinct biological profiles. This is often because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. For example, in the development of a dopamine (B1211576) D-2 receptor tracer, the (S)-enantiomer of a benzamide (B126) derivative showed significantly higher affinity than what was observed for the ethyl-substituted analogue, highlighting the importance of a specific stereochemical configuration for potent binding. nih.gov

Recent advancements in catalysis have enabled the asymmetric synthesis of chiral alcohols from N-sulfonyl benzylamines, demonstrating the creation of specific stereoisomers from benzylamine-related starting materials. acs.org This type of stereoselective synthesis is critical for producing single-enantiomer drugs, which often have improved therapeutic indices compared to racemic mixtures. A docking study of a potent TRPV1 antagonist revealed that its stereoisomer (44S) adopted a specific binding mode within the receptor, which was different from its related pyridine (B92270) surrogate, underscoring that subtle stereochemical changes can alter receptor interactions. nih.gov

Correlation between Molecular Structure and Pharmacokinetic Behavior (e.g., Lipophilicity)

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is heavily influenced by its molecular structure. Physicochemical properties such as lipophilicity, which is the affinity of a molecule for a lipid environment, are key determinants of this behavior.

The inclusion of fluorine and trifluoromethyl groups in a molecule generally increases its lipophilicity. nih.govresearchgate.net This can have profound effects on a compound's ability to cross cell membranes and the blood-brain barrier. In a study of benzamide neuroleptics, newly synthesized derivatives showed higher apparent lipophilicity (log kw), which correlated with changes in their affinity for dopamine receptors. nih.gov The allyl derivative, for example, had a high log kw (B13871080) of 2.43 and exhibited a nearly tenfold increase in affinity. nih.gov

In the development of antiplasmodial 2-phenoxybenzamides, researchers calculated physicochemical parameters like logP and logD7.4 and also experimentally determined properties like passive permeability. mdpi.com They found that the antiplasmodial activity and cytotoxicity were strongly dependent on the substitution pattern, which also influenced these pharmacokinetic parameters. For instance, replacing a 4-fluorophenoxy substituent with a less lipophilic hydrogen atom led to a moderate decrease in activity. mdpi.com

Table 3: Physicochemical Properties and Their Influence in Related Compound Series

| Compound Series | Key Structural Feature | Physicochemical Parameter | Observation | Reference |

| Benzamide Neuroleptics | Allyl substituent on pyrrolidine | Apparent Lipophilicity (log kw) | Increased lipophilicity (log kw = 2.43) correlated with higher receptor affinity | nih.gov |

| Antiplasmodial 2-Phenoxybenzamides | 4-Fluorophenoxy substituent | logP, logD7.4, Permeability | Substitution pattern influenced both activity and pharmacokinetic parameters | mdpi.com |

| General Fluorinated Compounds | Fluorine/Fluoroalkyl groups | Lipophilicity | Fluorination generally increases lipophilicity, affecting absorption and distribution | researchgate.net |

This table summarizes findings on the relationship between structure and pharmacokinetic properties from related compound classes.

Broader Context of Fluorination in Chemical Sciences

Impact of Trifluoromethylation on Organic Synthesis Methodology

The trifluoromethyl (-CF3) group is one of the most vital motifs in medicinal chemistry. researchgate.net Its introduction into a molecule can profoundly alter its properties, a fact that has driven significant evolution in synthetic methodologies. mdpi.comwechemglobal.com The -CF3 group is highly electronegative and strongly electron-withdrawing, which can deactivate adjacent aromatic rings and lower the basicity of nearby functional groups. mdpi.comwikipedia.org A key impact is the enhancement of metabolic stability; the carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -CF3 group resistant to oxidative metabolism, often by protecting a potentially reactive methyl group. mdpi.comwikipedia.org

This demand for trifluoromethylated compounds has spurred the development of a diverse toolkit of reagents and reactions. mdpi.com Key strategies include:

Nucleophilic Trifluoromethylation: Reagents like the Ruppert-Prakash reagent (TMSCF3) allow for the nucleophilic transfer of a ":CF3" equivalent to electrophiles such as aldehydes and esters. researchgate.netwikipedia.org However, the instability of the CF3 anion, which can decompose to difluorocarbene and a fluoride (B91410) ion, presents a challenge. researchgate.net

Electrophilic Trifluoromethylation: The development of reagents like Togni's and Umemoto's reagents has enabled the direct introduction of a "CF3+" synthon to nucleophilic substrates. researchgate.netresearchgate.net These reactions, often facilitated by transition metals or photoredox catalysts, can generate trifluoromethyl radicals as key intermediates. wechemglobal.comresearchgate.net

Radical Trifluoromethylation: Methods using reagents like sodium trifluoromethanesulfinate (Langlois' reagent) generate CF3 radicals that can be added to arenes and alkenes. researchgate.netwikipedia.org

Transition-Metal Catalyzed Cross-Coupling: Palladium and copper-catalyzed reactions are widely used to couple aryl halides or iodides with a trifluoromethyl source, providing a reliable route to trifluoromethyl aromatics under relatively mild conditions. wechemglobal.comwikipedia.org

The presence of the trifluoromethyl group often enhances a molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross biological membranes. mdpi.com This combination of steric bulk, metabolic stability, and electronic influence makes trifluoromethylation a critical strategy in drug design. mdpi.combohrium.com

Strategies for Introducing Fluorine Atoms into Complex Molecules

The direct incorporation of single fluorine atoms, particularly at late stages of a synthesis, is a highly sought-after transformation in medicinal chemistry. nih.govrsc.org This "late-stage functionalization" (LSF) allows chemists to rapidly generate analogues of a lead compound without developing a new synthesis from the ground up. nih.govacs.org The primary strategies for C–F bond formation can be broadly categorized. numberanalytics.com

Nucleophilic Fluorination: This approach uses a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group. numberanalytics.com The main challenge is the high solvation energy and low nucleophilicity of the fluoride ion in protic solvents. ucla.edu The development of reagents like Deoxo-Fluor and PhenoFluor has provided powerful tools for converting alcohols directly to fluorides. acs.org

Electrophilic Fluorination: Reagents such as Selectfluor provide a source of "F+", enabling the fluorination of electron-rich substrates like enolates, enamines, and activated aromatic rings. numberanalytics.comnumberanalytics.com These reagents are often more user-friendly and less hazardous than elemental fluorine.

Radical Fluorination: This emerging area involves the generation of fluorine radicals or the use of radical mechanisms to install fluorine, often allowing for the functionalization of previously unreactive C-H bonds. numberanalytics.com

C-H Bond Functionalization: A major goal in modern synthesis is the direct replacement of a C-H bond with a C-F bond. rsc.orgnih.gov This strategy is highly atom-economical. Directed C-H functionalization uses a directing group to position a catalyst for selective fluorination at a specific site, while non-directed methods are also being developed. rsc.org

A significant application driving these developments is in Positron Emission Tomography (PET), where the short-lived fluorine-18 (B77423) isotope (¹⁸F, half-life ~110 minutes) must be incorporated rapidly into a tracer molecule. acs.orgblucher.com.br This necessity has fueled intense research into fast, efficient, and high-yielding fluorination reactions. nih.govblucher.com.br

Future Challenges and Opportunities in Fluorine Chemistry

Despite tremendous progress, fluorine chemistry continues to present significant challenges and opportunities.

Challenges:

Sustainability and Environmental Impact: Many fluorinated compounds, particularly certain fluorinated gases (F-gases) used as refrigerants and propellants, are potent greenhouse gases. nih.govrsc.org A major challenge is the development of sustainable and environmentally benign fluorination methods and the repurposing or safe destruction of F-gas waste streams. nih.govresearchgate.net The cost and availability of some fluorine precursors can also be a limiting factor for large-scale production. numberanalytics.com

Selective C-H Fluorination: While progress has been made, the selective and predictable fluorination of unactivated C(sp³)–H bonds in complex molecules remains a major hurdle. nih.gov Achieving high regioselectivity and stereoselectivity is a primary goal. numberanalytics.com

Handling of Reagents: Some fluorinating agents are highly reactive, corrosive, or toxic, requiring special handling procedures. news-medical.net Developing safer and more "user-friendly" reagents is an ongoing effort.

Opportunities:

Advanced Materials: Fluorinated polymers and materials exhibit unique properties like high thermal stability, chemical resistance, and low surface energy. Opportunities lie in creating new materials for energy applications (e.g., batteries, fuel cells), advanced coatings, and biocompatible materials for medical devices. numberanalytics.com

Biomedical Applications: The development of new PET tracers through late-stage fluorination will continue to be a major driver of innovation, enabling better diagnostic imaging in oncology and neurology. acs.orgblucher.com.br Furthermore, fluorinated molecules are being explored for drug delivery systems and as contrast agents for MRI. numberanalytics.com

New Synthetic Methods: The interface of catalysis (including transition metal, organo-, and photo-catalysis) with fluorine chemistry promises the discovery of novel transformations. nih.govwechemglobal.com These new methods will provide access to previously inaccessible chemical space and allow for more efficient and selective synthesis of complex fluorinated molecules. nih.govwechemglobal.com

The continued exploration of organofluorine chemistry, exemplified by molecules like 4-Fluoro-2-(trifluoromethyl)benzylamine, is set to play a pivotal role in addressing challenges across science, from human health to materials science.

Emerging Research Avenues and Future Perspectives for 4 Fluoro 2 Trifluoromethyl Benzylamine Research

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of fluorinated compounds like 4-Fluoro-2-(trifluoromethyl)benzylamine is crucial for its application in pharmaceutical research. chemicalbook.comsigmaaldrich.com Current commercial availability suggests that a common synthetic route involves the reduction of 4-fluoro-2-trifluoromethylbenzonitrile. A patented method for producing this precursor starts with m-trifluoromethyl fluorobenzene, which undergoes bromination, followed by a cyano replacement to yield 4-fluoro-2-trifluoromethylbenzonitrile. google.com

Future research is trending towards more efficient and sustainable synthetic methodologies. Key areas of exploration include:

Continuous-Flow Chemistry: This approach offers significant improvements over traditional batch methods by enabling rapid, automated, and scalable synthesis. nih.gov Flow chemistry can enhance safety when handling reactive intermediates and can lead to higher yields and purity.

Catalytic Methods: The development of novel catalysts is essential for more efficient synthesis. For instance, the Buchwald-Hartwig amination, which is effective for creating aryl-amine bonds, could be adapted for creating derivatives of this compound.

Benzyne (B1209423) Fluorination: The use of benzynes as reactive intermediates in microflow systems presents a rapid method for the synthesis of fluoroaromatic compounds, potentially reducing reaction times significantly compared to batch processes. nih.gov

Metal-Free and Hydrogen-Bonding Catalysis: To improve sustainability, researchers are exploring metal-free reaction conditions. For example, aminofluorination reactions have been developed using the solvent hexafluoroisopropanol (HFIP) to activate reagents through hydrogen bonding, avoiding the need for metal catalysts. le.ac.uk

Advanced Applications in Targeted Drug Delivery Systems

The structural features of this compound make it an attractive component for designing molecules with enhanced drug-like properties. The trifluoromethyl group and fluorine atom significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, which are critical for effective drug delivery. mdpi.comhovione.comwikipedia.org

While specific drug delivery systems based on this exact compound are not yet widely documented, its potential is clear. The incorporation of fluorinated motifs is a well-established strategy in medicinal chemistry to improve the absorption, distribution, metabolism, and excretion (ADMET) properties of a drug. mdpi.commdpi.com Future applications are likely to focus on:

Enhanced Bioavailability: The trifluoromethyl group is one of the most lipophilic moieties known, which can help drug molecules penetrate cell membranes. mdpi.comlabmedica.com This property is crucial for oral bioavailability and for crossing biological barriers like the blood-brain barrier. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic breakdown. mdpi.com Incorporating this compound into a drug candidate can protect it from metabolic oxidation, thereby increasing its half-life in the body. wikipedia.org

Targeted Conjugates: The benzylamine (B48309) group provides a reactive handle for conjugation to targeting moieties such as antibodies or peptides. This allows for the creation of drug conjugates that can be specifically delivered to cancer cells or other diseased tissues, minimizing off-target side effects. nih.gov

Potential in Radiopharmaceutical Development (e.g., ¹⁸F-labeling strategies)

The presence of a fluorine atom in this compound makes it an ideal candidate for developing positron emission tomography (PET) imaging agents through ¹⁸F-labeling. PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.govyoutube.com The benzylamine structure is well-suited for various radiolabeling strategies. nih.gov

Emerging research in this area includes:

Direct Labeling: The existing fluorine atom could potentially be replaced with the ¹⁸F isotope via nucleophilic aromatic substitution, although this can be challenging. More advanced methods like copper-mediated radiofluorination of aryl halides are being developed to facilitate such transformations under milder conditions. nih.gov

[¹⁸F]Trifluoromethylation: Given the trifluoromethyl group on the molecule, another advanced strategy is the introduction of an [¹⁸F]CF₃ group. nih.govsemanticscholar.org Recent innovations in chemistry have expanded the toolbox for creating these motifs, which are highly valuable in drug discovery. nih.govmdpi.com For example, the development of reagents like [¹⁸F]trifluoroiodomethane enables radical [¹⁸F]trifluoromethylation under mild, photo-mediated conditions, producing radiotracers with high molar activity. chemrxiv.orgresearchgate.net

Prosthetic Group Labeling: The amine group can be readily functionalized with a prosthetic group that already contains the ¹⁸F radiolabel. This is a common and reliable method for labeling complex molecules like peptides and antibodies. youtube.com For example, silicon-fluoride acceptor (SiFA) technology allows for simple and efficient ¹⁸F-labeling via isotopic exchange. youtube.com

The development of an ¹⁸F-labeled version of a drug derived from this compound would enable researchers to visualize its distribution in the body, confirm target engagement, and assess treatment response non-invasively. nih.goveur.nl

Integration with Machine Learning and Artificial Intelligence for Drug Discovery

The integration of this compound with AI could manifest in several ways:

Predictive Modeling: ML models can predict the biological activity and ADMET properties of novel compounds derived from this compound. mdpi.comresearchgate.net For instance, specialized deep learning models like F-CPI have been developed to predict how fluorine substitution will affect a compound's bioactivity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors to forecast properties, and explainable AI can provide insights into why a certain structure is predicted to be active. scilit.comgithub.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific biological target. nih.govcmu.edunih.gov By providing the model with the this compound scaffold as a starting point or as a desirable fragment, AI could generate novel derivatives with high predicted affinity and favorable drug-like properties.

Synthesis Planning: AI tools can also predict viable and efficient synthetic routes for novel compounds, which is particularly valuable for complex fluorinated molecules. This can save significant time and resources in the lab.

Interdisciplinary Research with Materials Science and Nanotechnology

The unique properties of fluorinated compounds are also of great interest in materials science and nanotechnology, opening up interdisciplinary research avenues beyond traditional medicinal chemistry.

Nanoparticle Drug Delivery: Fluorinated molecules can be combined with nanotechnology to create advanced drug delivery systems. nih.gov For example, this compound could be incorporated into self-assembling nanomaterials like "nanoflowers" or lipid nanoparticles (LNPs). labmedica.comrsc.org The high lipophilicity imparted by the fluorinated groups can enhance the encapsulation of drugs and facilitate their transport across cell membranes. labmedica.com Fluorinated nanoparticles have shown promise for efficiently delivering therapeutic genes and other cargo into the cytosol of cells. labmedica.comnih.gov

Targeted Nanosystems: The benzylamine functional group can be used to attach the molecule to the surface of nanoparticles, which can then be further functionalized with targeting ligands like aptamers or antibodies. rsc.org This creates a targeted nanosystem capable of selectively delivering a therapeutic payload to cancer cells, for instance. rsc.org

Novel Fluorinated Materials: There is potential for using this compound as a monomer or building block for creating new fluorinated polymers or materials. Such materials could have applications in biomedical devices, coatings, or as matrices for controlled drug release. Research into metal-organic frameworks (MOFs) aims to use porous nanomaterials to stabilize reactive fluorine-containing reagents, potentially enabling the synthesis of previously inaccessible fluorinated compounds for medical applications. cornell.edu

Table 1: Summary of Emerging Research Avenues

| Research Area | Key Methodologies & Focus | Potential Impact |

|---|---|---|